(-)-alpha-Gurjunene
Overview
Description
(-)-alpha-Gurjunene: is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants, particularly in the resin of the Gurjun balsam tree. It is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries. This compound has also attracted attention due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Gurjunene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of specific enzymes or catalysts to facilitate the cyclization process. For example, the use of metal catalysts such as palladium or nickel can promote the formation of the desired sesquiterpene structure.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction of essential oils from natural sources, such as the resin of the Gurjun balsam tree. The extraction process involves steam distillation or solvent extraction to isolate the essential oil, followed by purification techniques such as fractional distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: (-)-alpha-Gurjunene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the structure of the compound, leading to the formation of different derivatives with potentially enhanced properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of oxygenated derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohols or alkanes.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the structure of this compound, resulting in halogenated derivatives.
Major Products: The major products formed from these reactions include oxygenated sesquiterpenes, alcohols, alkanes, and halogenated sesquiterpenes. These derivatives can exhibit different chemical and biological properties compared to the parent compound.
Scientific Research Applications
Chemistry: In chemistry, (-)-alpha-Gurjunene is used as a starting material for the synthesis of various sesquiterpene derivatives. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound has been investigated for its potential antimicrobial, anti-inflammatory, and antioxidant activities. Studies have shown that it can inhibit the growth of certain bacteria and fungi, reduce inflammation, and scavenge free radicals.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs for treating inflammatory diseases and oxidative stress-related conditions.
Industry: In the fragrance and flavor industries, this compound is used as a key ingredient in perfumes, colognes, and flavoring agents. Its woody and spicy aroma adds depth and complexity to various fragrance and flavor formulations.
Mechanism of Action
The mechanism of action of (-)-alpha-Gurjunene involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes.
Comparison with Similar Compounds
alpha-Humulene: Another sesquiterpene with a similar structure and aroma profile. It is also found in essential oils and exhibits anti-inflammatory and antimicrobial properties.
beta-Caryophyllene: A sesquiterpene with a spicy and woody aroma, known for its anti-inflammatory and analgesic effects.
alpha-Cedrene: A sesquiterpene with a woody and balsamic aroma, used in the fragrance industry and known for its insecticidal properties.
Uniqueness: (-)-alpha-Gurjunene is unique due to its specific molecular structure and the distinct woody and spicy aroma it imparts. Its potential biological activities, such as antimicrobial and anti-inflammatory effects, further distinguish it from other similar compounds. Additionally, its presence in the resin of the Gurjun balsam tree makes it a valuable natural product with various industrial applications.
Properties
IUPAC Name |
1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-12,14H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCXZDDGSGTVAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C2(C)C)C3=C(CCC13)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859406 | |
Record name | 1,1,4,7-Tetramethyl-1a,2,3,4,4a,5,6,7b-octahydro-1H-cyclopropa[e]azulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489-40-7, 112421-19-9 | |
Record name | 1H-Cycloprop[e]azulene, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4R,4aR,7bS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1aR-(1aα,4α,4aβ,7bα)]-1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Epi-alpha-gurjunene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036417 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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